molecular formula C21H22FN3O4S2 B14120967 (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 1007033-92-2

(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No.: B14120967
CAS No.: 1007033-92-2
M. Wt: 463.5 g/mol
InChI Key: ZCZHEQQUQPZOCX-UHFFFAOYSA-N
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Description

(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, a methoxy group, and a benzo[d]thiazolylidene moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The piperidine-4-carboxamide moiety is then attached, and finally, the fluorophenylsulfonyl group is introduced under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1007033-92-2

Molecular Formula

C21H22FN3O4S2

Molecular Weight

463.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide

InChI

InChI=1S/C21H22FN3O4S2/c1-24-18-8-5-16(29-2)13-19(18)30-21(24)23-20(26)14-9-11-25(12-10-14)31(27,28)17-6-3-15(22)4-7-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

ZCZHEQQUQPZOCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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